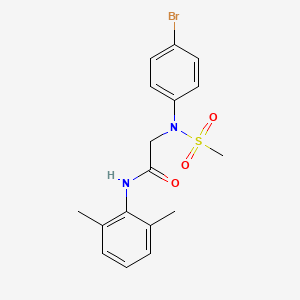![molecular formula C25H19FN2O4 B5187772 1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BF-1, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of BF-1 is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis, also known as programmed cell death, is a natural process that occurs in cells to eliminate damaged or abnormal cells. BF-1 has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BF-1 has been reported to exhibit various biochemical and physiological effects. Studies have shown that BF-1 can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, BF-1 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis. BF-1 has also been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
BF-1 has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be controlled, and it can be synthesized in large quantities. Moreover, BF-1 has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, BF-1 also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, BF-1 has not been extensively studied in vivo, which limits its clinical applications.
将来の方向性
There are several future directions for BF-1 research. Firstly, more studies are needed to understand the mechanism of action of BF-1. This will help to optimize its therapeutic potential and identify new targets for cancer treatment. Secondly, more studies are needed to investigate the in vivo efficacy and toxicity of BF-1. This will help to determine its clinical applications and potential side effects. Finally, more studies are needed to investigate the potential of BF-1 as an antibacterial and antifungal agent. This will help to identify new treatments for bacterial and fungal infections.
合成法
BF-1 can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 2-fluorobenzaldehyde and benzylamine, which leads to the formation of 2-fluorobenzylbenzylamine. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[(2-fluorobenzyl)oxy]benzylidene-4-hydroxybenzylamine. Finally, the condensation of this compound with barbituric acid results in the formation of BF-1.
科学的研究の応用
BF-1 has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent. Several studies have reported that BF-1 exhibits cytotoxicity towards cancer cells, including breast cancer, lung cancer, and leukemia. Moreover, BF-1 has also been investigated for its potential as an antibacterial and antifungal agent. It has been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
特性
IUPAC Name |
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-22-9-5-4-8-19(22)16-32-20-12-10-17(11-13-20)14-21-23(29)27-25(31)28(24(21)30)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29,31)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQGDVWJVCERJ-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)

![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)